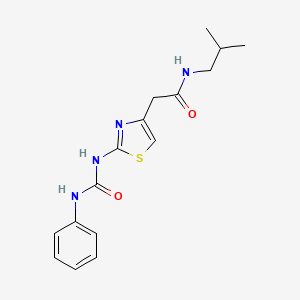

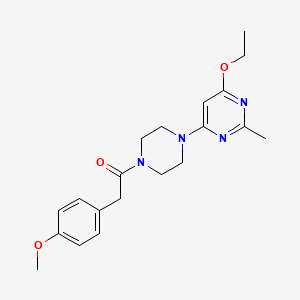

![molecular formula C20H24BFO3 B2603226 2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246829-62-7](/img/structure/B2603226.png)

2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as ENAH049F301E, has a CAS Number of 2246829-62-7 . It has a molecular weight of 342.22 and its IUPAC name is 2-(5-fluoro-2-phenethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound is typically stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)17-14-16(22)10-11-18(17)23-13-12-15-8-6-5-7-9-15/h5-11,14H,12-13H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.22 . It is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the resources I have.Scientific Research Applications

Synthesis and Organic Chemistry Applications

Organic Synthesis and Inhibitory Activity

The synthesis of derivatives of phenylboronic acids, including structures similar to the specified compound, demonstrates their role in the inhibition of serine proteases such as thrombin. These compounds have been studied for their potential biochemical applications and interactions with biological molecules, showing no S–B coordination and only weak N–B coordination in both solid states and solutions (Spencer et al., 2002).

Polymerization and Materials Science

The specified compound is structurally related to monomers used in the precision synthesis of polymeric materials, such as poly(3-hexylthiophene), through catalyst-transfer Suzuki-Miyaura coupling polymerization. This process yields polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, indicating its importance in the development of advanced polymeric materials (Yokozawa et al., 2011).

Material and Optical Properties

Enhancement of Material Properties

Research into the synthesis and application of fluorinated compounds, including those similar to the queried chemical, has led to the development of materials with enhanced optical and electronic properties. For example, fluoro derivatives of oligo(arylenevinylene) derivatives exhibit high fluorescence quantum yields and are promising for applications in organic light-emitting diode (OLED) devices due to their tunable emissions and high external quantum efficiency values (Li et al., 2007).

Nanoparticle Emission and Stability

The creation of nanoparticles from heterodifunctional polyfluorene building blocks demonstrates the role of similar compounds in achieving bright fluorescence emission with quantum yields as high as 84%. These nanoparticles can be tuned for longer wavelengths by energy transfer, highlighting the potential for applications in bioimaging and sensing (Fischer et al., 2013).

Electrolytes for Energy Storage

High-Voltage Lithium-Ion Batteries

The development of fluorosilane compounds with oligo(ethylene oxide) units, synthesized through reactions involving similar organoborane compounds, has led to electrolyte solvents with lower viscosity, higher dielectric constants, and higher oxidation potential. These characteristics are beneficial for high-voltage and thermally stable electrolytes in lithium-ion batteries, offering improved safety features and cycling stability (Wang et al., 2016).

properties

IUPAC Name |

2-[5-fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)17-14-16(22)10-11-18(17)23-13-12-15-8-6-5-7-9-15/h5-11,14H,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHFSINQENPHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

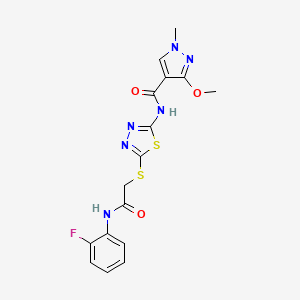

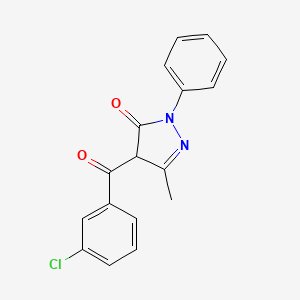

![1-methyl-3-[(4-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2603143.png)

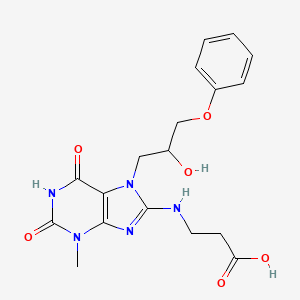

![4-(N,N-dimethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2603150.png)

![N-(3'-acetyl-1-ethyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603155.png)

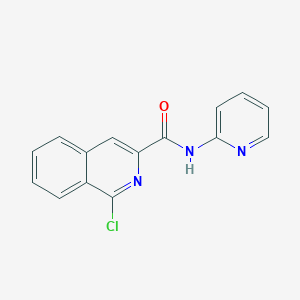

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide](/img/structure/B2603157.png)

![3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2603158.png)

![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2603161.png)

![6-({2-[(3-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2603165.png)